2-(4-chlorophenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
2-(4-Chlorophenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a tetrazole core substituted with a 4-fluorophenyl group and an acetamide side chain bearing a 4-chlorophenoxy moiety. The compound’s synthesis likely involves click chemistry strategies, such as 1,3-dipolar cycloaddition, to construct the tetrazole ring .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O2/c17-11-1-7-14(8-2-11)25-10-16(24)19-9-15-20-21-22-23(15)13-5-3-12(18)4-6-13/h1-8H,9-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXWNCJILJOUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bond interactions, electrostatic interactions, and π–π stacking interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may influence pathways involving phenolic compounds or pathways regulated by proteins with which it interacts.
Pharmacokinetics
Similar compounds have shown high aqueous solubility and oral bioavailability, suggesting that this compound may also exhibit these properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s absorption, distribution, metabolism, and excretion. Additionally, the compound’s stability could be influenced by light, heat, and humidity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m)
- Structure : Replaces the tetrazole with a triazole ring and substitutes the 4-fluorophenyl group with a naphthalenyloxy moiety.
- Synthesis : Prepared via 1,3-dipolar cycloaddition between an azide and alkyne, highlighting the use of click chemistry .
- Key Data :
- The naphthalenyloxy group increases hydrophobicity relative to the target compound’s chlorophenoxy group.
(b) Epoxiconazole (1-((3-(2-Chlorophenyl)-2-(4-Fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)
- Structure : Contains a triazole ring, 2-chlorophenyl, and 4-fluorophenyl groups linked via an epoxide.
- Application : Widely used as a fungicide, indicating that halogenated aryl groups enhance pesticidal activity .
- Comparison : The epoxide moiety in Epoxiconazole introduces reactivity absent in the target compound, while the shared 4-fluorophenyl group suggests similar electronic effects.
(c) N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]methyl}-2-methoxyacetamide (BF96243)
- Structure: Shares the tetrazole and 4-fluorophenyl groups but replaces the chlorophenoxy with a methoxy group.
- Key Data :
Key Observations:
Heterocycle Impact : Tetrazoles (pKa ~4.5–5.0) are more acidic than triazoles (pKa ~8–10), influencing solubility and hydrogen-bonding capabilities .
Halogen Effects: Dual halogenation (Cl/F) in the target compound may enhance lipophilicity and receptor binding compared to mono-halogenated analogs .
Synthetic Routes : Click chemistry is a common strategy for constructing triazole/tetrazole cores, enabling modular synthesis .
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